molecular formula C7H5ClN2O B2478751 2-Chloro-6-methoxyisonicotinonitrile CAS No. 1256788-36-9

2-Chloro-6-methoxyisonicotinonitrile

Cat. No.: B2478751
CAS No.: 1256788-36-9
M. Wt: 168.58
InChI Key: XHQQYIWTUFWASX-UHFFFAOYSA-N
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Scientific Research Applications

2-Chloro-6-methoxyisonicotinonitrile has a wide range of scientific research applications, including:

Mechanism of Action

Mode of Action

The mode of action of 2-Chloro-6-methoxyisonicotinonitrile is currently unknown . The compound’s interaction with its targets and the resulting changes at the molecular level are subjects of ongoing research.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties may influence the compound’s bioavailability and pharmacological effects.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c .

Preparation Methods

The synthesis of 2-Chloro-6-methoxyisonicotinonitrile typically involves the reaction of 2-chloro-6-methoxy-pyridine-4-carbonitrile with sodium methoxide in methanol. The mixture is heated at 60°C for 6 hours . Industrial production methods may involve bulk custom synthesis and procurement .

Chemical Reactions Analysis

2-Chloro-6-methoxyisonicotinonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions and sodium methoxide for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-Chloro-6-methoxyisonicotinonitrile can be compared with other similar compounds, such as:

    2-Chloroisonicotinonitrile: Lacks the methoxy group, which may affect its reactivity and applications.

    6-Methoxyisonicotinonitrile: Lacks the chloro group, influencing its chemical behavior and uses.

The presence of both chloro and methoxy groups in this compound makes it unique and versatile for various applications .

Properties

IUPAC Name

2-chloro-6-methoxypyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-11-7-3-5(4-9)2-6(8)10-7/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQQYIWTUFWASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC(=C1)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 25-mL, 3N round-bottomed flask equipped with thermometer pocket fitted with an nitrogen inlet and a rubber septum, NaH (0.112 g, 1.0 eq.), methanol (0.11 mL, 1.0 eq.), suspended in N-methylpyrrolidine (5 mL). The reaction mixture was stir at 25-30 C for 30 minutes. To this reaction mixture 2,6-dichloroisonicotinonitrile was added at 0-5 C. The progress of the reaction was followed by TLC analysis on silica gel with 10% EtOAc-hexane as mobile phase which shows that starting material was consumed after 2 hours staring at 0-5 C. Reaction was quenched by water, precipitate was observed that was filter by filter paper and wash with hexane to give required compound (0.51 g, crude). Reaction was stirred for 20 min with water solid was separated and compound was collected by filtration on a Buchner funnel and washed with of hexane (30 mL); Yield: 0.51 g crude 2-chloro-6-methoxyisonicotinonitrile.
Name
Quantity
0.112 g
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

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